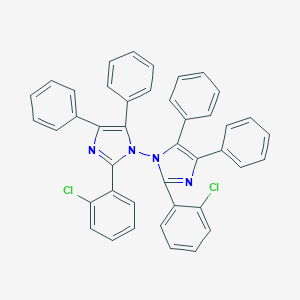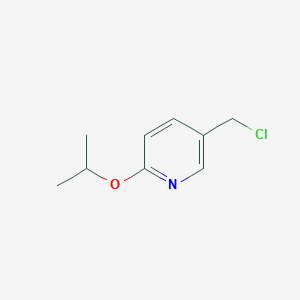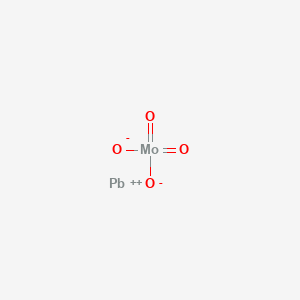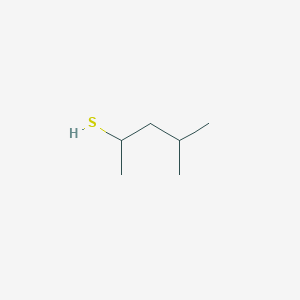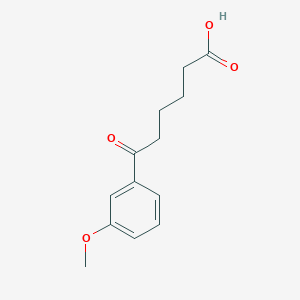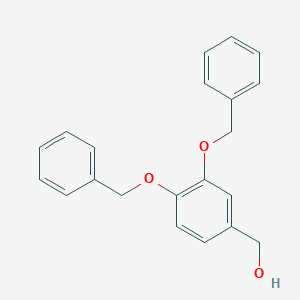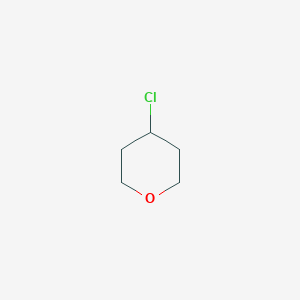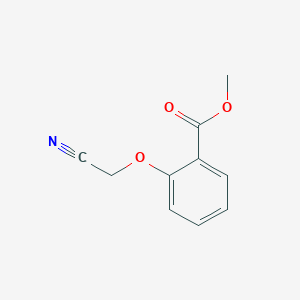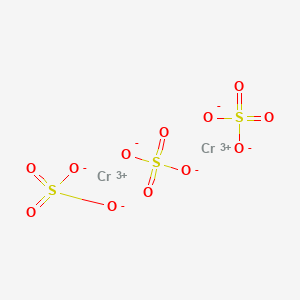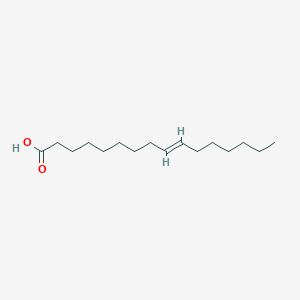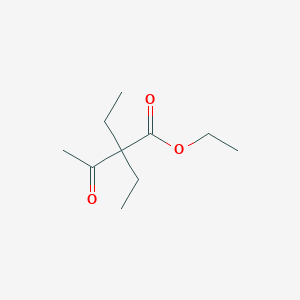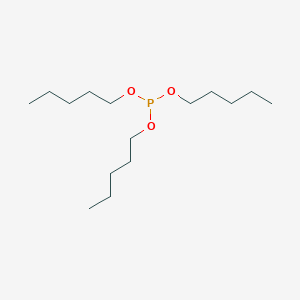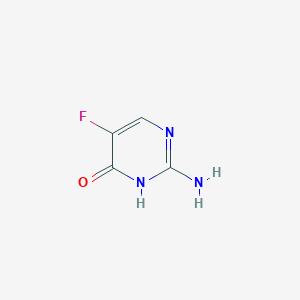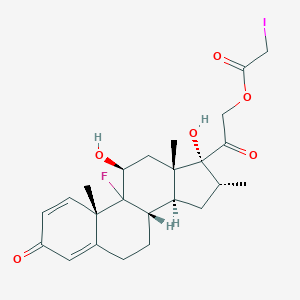
Dexamethasone 21-iodoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexamethasone 21-iodoacetate is a synthetic glucocorticoid steroid that has been used extensively in scientific research. It is a derivative of dexamethasone, which is a widely used anti-inflammatory and immunosuppressant drug. Dexamethasone 21-iodoacetate has been used in various research applications, including studies on the mechanism of action of glucocorticoids, as well as investigations into the biochemical and physiological effects of these compounds.
Wirkmechanismus
Glucocorticoids, such as dexamethasone 21-iodoacetate, exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. Upon binding, the GR undergoes a conformational change and translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This results in the activation or repression of target genes, leading to the observed effects of glucocorticoids.
Biochemische Und Physiologische Effekte
Dexamethasone 21-iodoacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate the expression of genes involved in inflammation, immune function, metabolism, and cell proliferation. It has also been shown to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, and to affect protein synthesis and degradation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dexamethasone 21-iodoacetate in lab experiments include its high purity and potency, as well as its well-established mechanism of action. It is also readily available from commercial sources. However, one limitation of using dexamethasone 21-iodoacetate is that it is a synthetic compound and may not fully replicate the effects of endogenous glucocorticoids. Additionally, its effects may be cell-type specific and may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on dexamethasone 21-iodoacetate. One area of interest is the development of more selective glucocorticoid receptor agonists, which may have fewer side effects than dexamethasone 21-iodoacetate. Another area of interest is the investigation of the effects of glucocorticoids on epigenetic regulation, such as DNA methylation and histone modifications. Finally, there is a need for further research on the role of glucocorticoids in the regulation of immune function and inflammation, particularly in the context of chronic diseases such as autoimmune disorders and cancer.
Conclusion
Dexamethasone 21-iodoacetate is a synthetic glucocorticoid steroid that has been widely used in scientific research. It has been used to study the mechanism of action of glucocorticoids, as well as the biochemical and physiological effects of these compounds. While it has several advantages for lab experiments, such as its high purity and potency, it also has limitations, such as its synthetic nature and potential cell-type specificity. Future research on dexamethasone 21-iodoacetate may focus on the development of more selective glucocorticoid receptor agonists and the investigation of the effects of glucocorticoids on epigenetic regulation and chronic diseases.
Synthesemethoden
Dexamethasone 21-iodoacetate is synthesized from dexamethasone by reacting it with iodoacetic acid. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Dexamethasone 21-iodoacetate has been used in various scientific research applications, including studies on the mechanism of action of glucocorticoids, as well as investigations into the biochemical and physiological effects of these compounds. It has been used to study the effects of glucocorticoids on gene expression, protein synthesis, and cell signaling pathways. It has also been used to investigate the role of glucocorticoids in the regulation of immune function, inflammation, and metabolism.
Eigenschaften
CAS-Nummer |
1893-66-9 |
|---|---|
Produktname |
Dexamethasone 21-iodoacetate |
Molekularformel |
C24H30FIO6 |
Molekulargewicht |
560.4 g/mol |
IUPAC-Name |
[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate |
InChI |
InChI=1S/C24H30FIO6/c1-13-8-17-16-5-4-14-9-15(27)6-7-21(14,2)23(16,25)18(28)10-22(17,3)24(13,31)19(29)12-32-20(30)11-26/h6-7,9,13,16-18,28,31H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18+,21+,22+,23?,24+/m1/s1 |
InChI-Schlüssel |
SBWPMXHFJJCNJZ-OWWZPINESA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CI)O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |
Synonyme |
dexamethasone 21-iodoacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



